molecular formula C13H17BN4O2 B14123294 2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine CAS No. 1312942-18-9

2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No.: B14123294
CAS No.: 1312942-18-9
M. Wt: 272.11 g/mol
InChI Key: ZYTJEGXHUZJNPO-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the coupling of a pyrazole derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions that may include bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine-2-carboxylic acid, while substitution reactions could produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-YL)pyrazine: Lacks the boronic ester group, which may affect its reactivity and applications.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine: Contains the boronic ester but lacks the pyrazole ring, leading to different chemical properties.

Uniqueness

2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is unique due to the presence of both pyrazole and boronic ester functionalities. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.

Properties

CAS No.

1312942-18-9

Molecular Formula

C13H17BN4O2

Molecular Weight

272.11 g/mol

IUPAC Name

2-pyrazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-8-16-11(9-15-10)18-7-5-6-17-18/h5-9H,1-4H3

InChI Key

ZYTJEGXHUZJNPO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3C=CC=N3

Origin of Product

United States

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